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Compound of Interest

Compound Name: 1,3-Dioleylglycerylether

Cat. No.: B15602132

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleylglycerylether (DOG) is a synthetic, non-ionic lipid excipient with growing interest in
the field of drug delivery. Its amphiphilic nature, stemming from a glycerol backbone with two
oleyl ether chains, makes it a versatile component for formulating various drug delivery
systems. Ether linkages, as opposed to ester linkages found in many natural lipids, confer
greater stability against enzymatic and chemical degradation, a desirable attribute for
controlled and targeted drug release.

These application notes provide a comprehensive overview of the use of 1,3-
Dioleylglycerylether as an excipient, focusing on its application in Self-Nanoemulsifying Drug
Delivery Systems (SNEDDS) and liposomes. Detailed protocols for formulation,
characterization, and in vitro evaluation are provided to guide researchers in harnessing the
potential of this promising excipient.

Physicochemical Properties of 1,3-
Dioleylglycerylether
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Property Value Reference
Molecular Formula C39H7603 [1]
Molecular Weight 609.0 g/mol [1]
Appearance Colorless to yellowish oil

Soluble in organic solvents
Solubility (e.g., chloroform, ethanol);

Insoluble in water

Contains two ether linkages,
Key Feature providing high chemical and

enzymatic stability.

Note: Specific values for properties like density and viscosity may vary depending on the grade
and purity. Researchers should refer to the supplier's certificate of analysis.

Applications in Drug Delivery

1,3-Dioleylglycerylether is primarily utilized as a lipid component in advanced drug delivery
systems to enhance the solubility and bioavailability of poorly water-soluble drugs (BCS Class
Il and IV).

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form
fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the
gastrointestinal fluids.[2][3] DOG can serve as the oil phase in SNEDDS, solubilizing lipophilic
drugs and facilitating the formation of stable nanoemulsions with droplet sizes typically below
200 nm.[4]

Mechanism of Action in SNEDDS: The small droplet size of the nanoemulsion provides a large
interfacial surface area for drug release and absorption, leading to improved oral bioavailability.

[5]

Liposomes
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Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an
agueous core. DOG can be incorporated into the lipid bilayer of liposomes to modify their
physicochemical properties.[6][7][8][9] Its ether linkages enhance the stability of the liposomal
membrane against degradation by phospholipases. Furthermore, the inclusion of DOG can
influence membrane fluidity and permeability, thereby modulating the drug release profile.

Mechanism of Action in Liposomes: As a component of the liposomal membrane, DOG can act
as a permeation enhancer, facilitating the transport of the encapsulated drug across biological
membranes. This is achieved by interacting with and disrupting the lipid organization of the
stratum corneum or cell membranes.[10][11]

Experimental Protocols

Protocol 1: Preparation of 1,3-Dioleylglycerylether-
based SNEDDS

This protocol describes a general method for the preparation of a liquid SNEDDS formulation.
The specific ratios of oil, surfactant, and co-surfactant should be optimized for each drug
candidate through the construction of pseudo-ternary phase diagrams.[12]

Materials:

» 1,3-Dioleylglycerylether (Oil phase)

o Surfactant (e.g., Kolliphor® EL, Tween® 80)[2]

o Co-surfactant (e.g., Transcutol® P, Propylene Glycol)[2]
e Drug substance (lipophilic)

» Vortex mixer

o Magnetic stirrer

Procedure:

e Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and
co-surfactants to select the most suitable components.
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e Construction of Pseudo-ternary Phase Diagram:

o

Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (Smix), for
example, 1:1, 2:1, 1:2, etc.

o For each Smix ratio, prepare different combinations with the oil phase (1,3-
Dioleylglycerylether) ranging from 9:1 to 1:9 (oil:Smix).

o Accurately weigh the components and mix them thoroughly using a vortex mixer.

o To each mixture, add a specific amount of the drug and dissolve it completely with the aid
of gentle heating or sonication if necessary.

o Titrate each mixture with an aqueous phase (e.g., distilled water or buffer) drop by drop,
under constant stirring.

o Visually observe the formation of a clear or slightly bluish nanoemulsion. The points at
which nanoemulsion forms are plotted on a ternary phase diagram to identify the
nanoemulsion region.

e Preparation of the Final SNEDDS Formulation:

o Select the optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region
of the phase diagram.

o Accurately weigh the required amounts of 1,3-Dioleylglycerylether, surfactant, and co-
surfactant into a glass vial.

o Add the pre-weighed drug substance to the mixture.

o Mix the components thoroughly using a vortex mixer until a clear and homogenous
solution is obtained. Gentle heating may be applied if necessary to facilitate drug
dissolution.

o Store the prepared SNEDDS pre-concentrate in a well-closed container, protected from
light.

Workflow for SNEDDS Formulation:
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SNEDDS Formulation Workflow Diagram

Protocol 2: Preparation of 1,3-Dioleylglycerylether-
containing Liposomes by Thin-Film Hydration

This protocol outlines the thin-film hydration method, a common technique for preparing
multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles
(ULVs).[8][13]
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Materials:

1,3-Dioleylglycerylether

e Phospholipid (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine - DSPC)
o Cholesterol (optional, for membrane stabilization)

e Drug substance (hydrophobic or hydrophilic)

e Organic solvent (e.g., chloroform, methanol, or a mixture)

e Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

» Round-bottom flask

» Rotary evaporator

» Bath sonicator or probe sonicator

o Extruder with polycarbonate membranes (optional, for size reduction)
Procedure:

e Lipid Film Formation:

o Accurately weigh the desired amounts of 1,3-Dioleylglycerylether, phospholipid, and
cholesterol and dissolve them in a suitable organic solvent in a round-bottom flask. If
encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

[9]

o Attach the flask to a rotary evaporator and rotate it in a water bath heated above the
transition temperature (Tc) of the lipids.

o Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation
of a thin, uniform lipid film on the inner surface of the flask.
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o Continue evaporation under high vacuum for at least 2 hours to ensure complete removal
of residual solvent.

e Hydration:

o Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic
drug, dissolve it in the aqueous buffer before adding it to the flask.

o Hydrate the lipid film by rotating the flask in the water bath (again, above the Tc of the
lipids) for 1-2 hours. This process allows the lipid film to swell and form MLVs.

e Size Reduction (Optional):

o To obtain smaller and more uniform liposomes (ULVs), the MLV suspension can be
subjected to sonication (using a bath or probe sonicator) or extrusion.

o For extrusion, the liposome suspension is repeatedly passed through polycarbonate
membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder.[6]

Workflow for Liposome Preparation:
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Liposome Preparation Workflow
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Characterization of 1,3-Dioleylglycerylether-based

Formulations
Protocol 3: Droplet Size, Polydispersity Index (PDI), and
Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter
(droplet/particle size) and PDI of the nanoemulsions or liposomes. Zeta potential, a measure of
the surface charge, is determined by laser Doppler electrophoresis and indicates the stability of
the colloidal dispersion.

Instrumentation: Zetasizer or similar particle size and zeta potential analyzer.
Procedure:

o Sample Preparation: Dilute the SNEDDS pre-concentrate with the aqueous phase (e.g.,
distilled water or buffer) or dilute the liposome suspension to an appropriate concentration to
avoid multiple scattering effects.

e Measurement:
o Equilibrate the instrument to the desired temperature (e.g., 25°C).
o Transfer the diluted sample to a disposable cuvette.
o Perform the measurement according to the instrument's software instructions.

o Record the Z-average diameter, PDI, and zeta potential. Measurements should be
performed in triplicate.

Protocol 4: Determination of Drug Loading and
Encapsulation Efficiency

Principle: The amount of drug encapsulated within the nanopatrticles is determined indirectly by
measuring the amount of free, unencapsulated drug in the agueous phase after separating the
nanoparticles.
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Procedure:
e Separation of Free Drug:

o For SNEDDS, the formulation is already a pre-concentrate. To determine drug content, a
known amount of the SNEDDS is dissolved in a suitable solvent and quantified.

o For liposomes, separate the unencapsulated drug from the liposomes by a suitable
method such as ultracentrifugation, dialysis, or size exclusion chromatography.

e Quantification of Drug:

o Quantify the amount of drug in the supernatant (for liposomes) or in the dissolved
SNEDDS using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) or UV-Vis spectrophotometry.

e Calculation:
o Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

o Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Total mass of drug used) x
100

lllustrative Quantitative Data (Example):

Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific
guantitative data for 1,3-Dioleylglycerylether formulations were not readily available in the
public domain during the literature search.

Table 1: Example of Drug Loading and Encapsulation Efficiency in 1,3-Dioleylglycerylether-
based Liposomes
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Lipid
. Composition L. . .
Formulation . Drug:Lipid Drug Loading Encapsulation
(molar ratio) . .
Code Ratio (w/w) (%) Efficiency (%)
(DSPC:Cholest
erol:DOG)
Lipo-DOG-1 7:3:0.5 1:10 85x+0.7 85.2+35
Lipo-DOG-2 7:3:1.0 1:10 82+05 82.1+2.8
Lipo-DOG-3 7:3:1.5 1:10 7.9+0.6 79.4+3.1

Table 2: Example of Cumulative Drug Release from 1,3-Dioleylglycerylether-based SNEDDS

Formulation Formulation
. Control (Free Drug)
Time (hours) SNEDDS-DOG-1 SNEDDS-DOG-2 (%)

0

(%) (%)
1 35.2+2.1 405+ 25 15.8+1.5
2 58.9+3.4 65.1 + 3.8 254+2.1
4 75.6 £4.1 82.3+45 38.9+3.2
8 88.4 + 3.8 94.2+3.1 50.1+4.0
12 95.1+2.9 98.5+1.9 55.6 + 3.7
24 98.6 +1.5 99.1+1.2 58.2+3.5

Protocol 5: In Vitro Drug Release Study

Principle: The release of the drug from the formulation is monitored over time using a dialysis
bag method in a suitable release medium.

Apparatus:
» Dialysis membrane (with an appropriate molecular weight cut-off)

¢ Dissolution apparatus (e.g., USP Type Il paddle apparatus)
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e Magnetic stirrer
o Thermostatically controlled water bath
Procedure:

o Accurately measure a known amount of the drug-loaded SNEDDS or liposome formulation
and place it inside a dialysis bag.

o Seal the dialysis bag securely.

e Suspend the dialysis bag in a vessel containing a known volume of release medium (e.qg.,
phosphate buffer pH 7.4, with or without a small percentage of a surfactant like Tween 80 to
maintain sink conditions).

e Maintain the temperature at 37 £ 0.5°C and stir the medium at a constant speed (e.g., 100
rpm).

o At predetermined time intervals, withdraw an aliquot of the release medium and replace it
with an equal volume of fresh, pre-warmed medium.

e Analyze the drug concentration in the collected samples using a validated analytical method
(e.g., HPLC or UV-Vis spectrophotometry).

o Calculate the cumulative percentage of drug released at each time point.

Diagram of In Vitro Drug Release Setup:
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In Vitro Drug Release Setup

Mechanism of Action as a Permeation Enhancer

1,3-Dioleylglycerylether is proposed to enhance drug permeation across biological
membranes, such as the stratum corneum, primarily through a biophysical mechanism
involving the disruption of the lipid bilayer. Its molecular structure, with the bulky oleyl chains,
allows it to intercalate into the lipid lamellae of the cell membrane. This insertion disrupts the
highly ordered structure of the endogenous lipids, increasing membrane fluidity and creating
transient pores or defects. This transient disruption of the barrier function allows for the
enhanced passage of co-administered drug molecules.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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